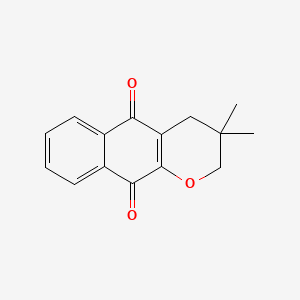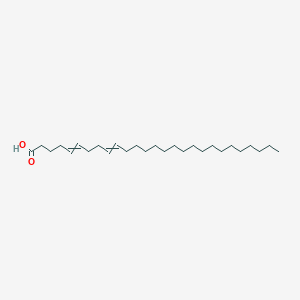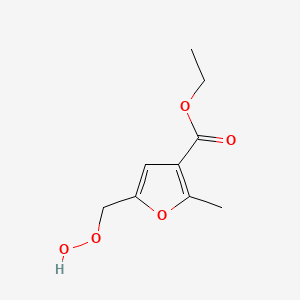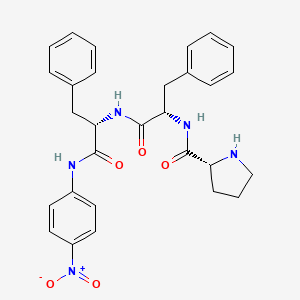
D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-phenylalaninamide: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves the stepwise coupling of amino acids and the introduction of the nitrophenyl group. The process often starts with the protection of amino groups, followed by the coupling of D-proline and L-phenylalanine using reagents like carbodiimides. The nitrophenyl group is then introduced through nitration reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers that allow for precise control over reaction conditions and the sequential addition of amino acids. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitrophenyl group in D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-phenylalaninamide can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenylalaninamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Chromogenic Substrates: Employed in assays to measure enzyme activity, particularly proteases.
Biology:
Enzyme Inhibition Studies: Utilized to study the inhibition of specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
Medicine:
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly those targeting proteases.
Industry:
Wirkmechanismus
The mechanism of action of D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate or inhibitor, binding to the active site of enzymes and modulating their activity. This interaction can lead to changes in enzyme conformation and function, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-argininamide
- L-Argininamide, D-prolyl-L-phenylalanyl-N-(4-nitrophenyl)-
Comparison:
- Uniqueness: D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-phenylalaninamide is unique due to its specific amino acid sequence and the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.
- Similarities: Similar compounds share the prolyl-phenylalanyl backbone but differ in the side chains or additional functional groups, leading to variations in their reactivity and applications .
Eigenschaften
CAS-Nummer |
162851-96-9 |
|---|---|
Molekularformel |
C29H31N5O5 |
Molekulargewicht |
529.6 g/mol |
IUPAC-Name |
(2R)-N-[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H31N5O5/c35-27(24-12-7-17-30-24)32-26(19-21-10-5-2-6-11-21)29(37)33-25(18-20-8-3-1-4-9-20)28(36)31-22-13-15-23(16-14-22)34(38)39/h1-6,8-11,13-16,24-26,30H,7,12,17-19H2,(H,31,36)(H,32,35)(H,33,37)/t24-,25+,26+/m1/s1 |
InChI-Schlüssel |
QCZCANASBXZILB-ZNZIZOMTSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
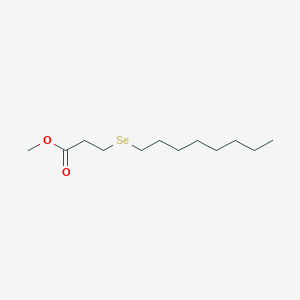
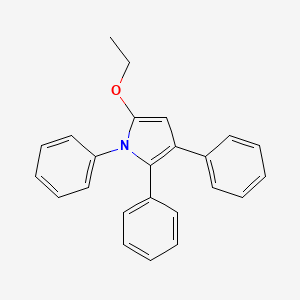



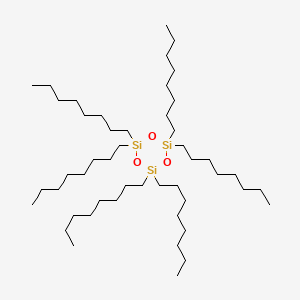
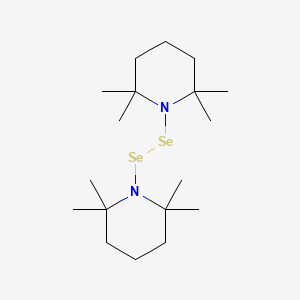
![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
